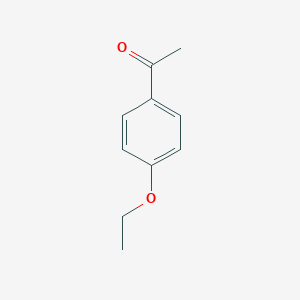

4'-Ethoxyacetophenone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFNFQHMQJCPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061873 | |

| Record name | 4'-Ethoxy acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-63-7 | |

| Record name | 1-(4-Ethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1676-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Ethoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Ethoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Ethoxy acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR02SWC14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies and Reaction Mechanisms

Established Synthetic Pathways and Mechanistic Elucidation

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. In the context of 4'-ethoxyacetophenone synthesis, this reaction typically involves the treatment of phenetole (B1680304) (ethoxybenzene) with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. science-revision.co.ukalfa-chemistry.comsigmaaldrich.com

The most commonly employed Lewis acid for this transformation is aluminum chloride (AlCl₃). The reaction mechanism commences with the formation of a complex between the Lewis acid and the acylating agent. This is followed by the generation of a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance. This acylium ion then acts as the electrophile in an aromatic substitution reaction with phenetole. The ethoxy group (-OC₂H₅) on the phenetole ring is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack. Due to steric hindrance at the ortho position, the para-substituted product, this compound, is predominantly formed. science-revision.co.uksigmaaldrich.com

The reaction can be represented as follows:

C₂H₅OC₆H₅ + CH₃COCl --(AlCl₃)--> C₂H₅OC₆H₄COCH₃ + HCl

Table 1: Key Parameters in Friedel-Crafts Acylation for this compound Synthesis

| Parameter | Description | Typical Conditions |

| Substrate | Phenetole (Ethoxybenzene) | - |

| Acylating Agent | Acetyl chloride or Acetic anhydride | Equimolar or slight excess |

| Catalyst | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂) | Catalytic or stoichiometric amounts |

| Solvent | Carbon disulfide (CS₂), Nitrobenzene, Dichloroethane | Inert solvent |

| Temperature | Varies, often requires heating | 50-100 °C |

Recent advancements have explored the use of more environmentally benign and reusable catalysts. For instance, mordenite (B1173385) zeolite catalysts have demonstrated high selectivity for the production of 4'-methoxyacetophenone (B371526) (a related compound) from anisole, suggesting a potential application for the synthesis of this compound with high conversion and selectivity. researchgate.net

Claisen-Schmidt Condensation Reactions involving this compound Precursors

While this compound is a product of the aforementioned reactions, it also serves as a crucial precursor in Claisen-Schmidt condensation reactions to form chalcones. nih.govnumberanalytics.com Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds. nih.gov

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (often an aromatic aldehyde lacking α-hydrogens to prevent self-condensation) and a ketone. numberanalytics.com In this context, this compound acts as the ketone component. The reaction is initiated by the deprotonation of the α-carbon of this compound by a base (e.g., sodium hydroxide (B78521), potassium hydroxide) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final chalcone (B49325) product. numberanalytics.comscitepress.org

A general representation of the reaction is:

C₂H₅OC₆H₄COCH₃ + Ar-CHO --(Base)--> C₂H₅OC₆H₄COCH=CH-Ar + H₂O

Where 'Ar' represents an aromatic group from the aldehyde.

Table 2: Components in a Typical Claisen-Schmidt Condensation using a this compound Precursor

| Component | Role | Example |

| Ketone | Nucleophile precursor | This compound |

| Aldehyde | Electrophile | Benzaldehyde (B42025), 4-Hydroxybenzaldehyde |

| Catalyst | Base | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) |

| Solvent | Ethanol (B145695), Methanol | Protic solvent |

The choice of reactants and reaction conditions can be tailored to synthesize a diverse array of chalcone derivatives with varying substitution patterns.

Other Relevant Reaction Pathways

Beyond the primary methods of Friedel-Crafts acylation and its use in Claisen-Schmidt condensations, other synthetic routes to this compound and its derivatives exist. One such method is the Fries rearrangement of phenyl acetate (B1210297) to produce hydroxyacetophenones, which can then be etherified to yield this compound. However, this is a less direct route.

Additionally, modifications to the aromatic ring or the acetyl group of this compound can lead to a variety of derivatives. For example, bromination of this compound can yield 2-bromo-4'-ethoxyacetophenone, a useful intermediate in further synthetic transformations. chemchart.com

Innovations in Green Chemistry Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several green chemistry approaches have been explored. acs.org

Solvent-Free Reaction Techniques

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and selectivity.

Grinding techniques, where reactants are physically ground together in a mortar and pestle, have been successfully applied to Claisen-Schmidt condensation reactions involving acetophenone (B1666503) derivatives. scitepress.orgrasayanjournal.co.ingkyj-aes-20963246.com These reactions can be carried out in the presence of a solid base like sodium hydroxide, often at room temperature, leading to the formation of chalcones in high yields without the need for a solvent. gkyj-aes-20963246.comrsc.org This method is not only environmentally friendly but also operationally simple. Research has demonstrated the successful synthesis of various chalcones from 4'-methoxyacetophenone (a close analog of this compound) using this solvent-free grinding method. scitepress.orgrasayanjournal.co.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in By directly heating the reactants, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. rasayanjournal.co.inscispace.com

Catalytic Green Synthesis (e.g., use of NaOH, KOH, Ba(OH)₂)

The principles of green chemistry are increasingly being applied to the synthesis of aromatic ketones like this compound. These methods prioritize the use of less hazardous catalysts, solvent-free conditions, and improved energy efficiency. The Claisen-Schmidt condensation, a cornerstone reaction for carbon-carbon bond formation, is frequently employed for synthesizing chalcones, with acetophenone derivatives serving as key reactants. This reaction can be effectively catalyzed by basic catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)₂). researchgate.net

Research into the synthesis of chalcone derivatives has demonstrated the efficacy of these catalysts. For instance, NaOH has been successfully used as a catalyst in the Claisen-Schmidt condensation to produce chalcones with yields ranging from 90-96%. researchgate.net One green chemistry approach involves performing the condensation via a grinding technique at room temperature, which eliminates the need for a solvent and reduces reaction times significantly. researchgate.net In a typical solvent-free procedure, 4'-methoxyacetophenone (a close analog of this compound), an appropriate benzaldehyde, and solid NaOH are ground together, leading to the formation of the corresponding chalcone. researchgate.net This method is noted for requiring lower base concentrations and offering higher yields compared to conventional solvent-based methods. researchgate.net

Barium hydroxide (Ba(OH)₂) is another effective catalyst for this type of condensation. It has been used in the synthesis of chalcone derivatives, affording high yields of 88-98%. researchgate.net In a specific application, Ba(OH)₂ octahydrate was used to catalyze the condensation between an acetophenone derivative and a benzaldehyde in ethanol at a moderately elevated temperature, resulting in an 80% yield of the chalcone product on a large scale. acs.org The mechanism in these solid-liquid phase reactions involves the ketone being adsorbed onto the basic sites of the catalyst, which generates the reactive carbanion that then attacks the aldehyde. researchgate.net

The choice of catalyst can influence the reaction efficiency, with studies showing that NaOH can provide better yields in chalcone synthesis compared to other catalysts like KOH. researchgate.net

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Chalcone Synthesis This table is illustrative, based on data for related acetophenones.

| Catalyst | Reaction Conditions | Typical Yield | Reference |

| NaOH | Grinding, room temperature | 70-84% | researchgate.net |

| NaOH | Conventional (solvent) | 90-96% | researchgate.net |

| KOH | Conventional (solvent) | 88-94% | researchgate.net |

| Ba(OH)₂ | Conventional (solvent) | 88-98% | researchgate.net |

Reaction Mechanism Studies and Computational Chemistry

The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes and designing new chemical transformations. Computational chemistry, particularly quantum chemical modeling, has become an indispensable tool for studying reaction pathways, intermediates, and transition states at the molecular level. hokudai.ac.jp

Theoretical Investigations of Reaction Intermediates

Theoretical investigations provide deep insights into the structure and stability of transient species that are often difficult to detect experimentally. By exploring the potential energy surface (PES) of a reaction, computational methods can identify stable intermediates and the transition states that connect them. hokudai.ac.jp For reactions involving this compound, such as the haloform reaction or Claisen-Schmidt condensation, theoretical studies would focus on the enolate intermediate. The formation of the enolate is a critical step, where a base abstracts an alpha-hydrogen from the acetyl group. byjus.com The stability and reactivity of this enolate are influenced by the electronic properties of the para-ethoxy group. The electron-donating nature of the ethoxy group can affect the charge distribution in the enolate, thereby influencing its nucleophilicity and the subsequent reaction pathway. While specific theoretical studies on this compound intermediates were not found, the methodologies are well-established. For example, in the study of other reactions, density functional theory (DFT) is widely used to model the geometry and electronic structure of intermediates. mdpi.com

Quantum Chemical Modeling of Reaction Energetics

Modern approaches combine quantum mechanics with machine learning to accelerate the prediction of reaction outcomes and energy barriers for vast numbers of reactions. mdpi.comyorku.ca These models are trained on large datasets of computationally derived reaction energies. yorku.ca Such approaches allow for high-throughput screening of reaction conditions and catalysts, even though direct modeling of this compound reaction energetics is not explicitly detailed in the provided sources. The general principle involves using a functional like B3LYP or UωB97XD to model the system, often including a solvent model to simulate reaction conditions more accurately. nih.govarturorobertazzi.it

Haloform Oxidation Reaction Mechanisms

The haloform reaction is a characteristic reaction of methyl ketones, such as this compound, in the presence of a base and a halogen. quizlet.com The reaction converts the methyl ketone into a carboxylate and a haloform (CHX₃). The mechanism for this compound proceeds through several key steps:

Enolate Formation : The reaction begins with the abstraction of an acidic α-hydrogen from the methyl group by a hydroxide ion (OH⁻), forming an enolate intermediate. This is a rapid and reversible step. byjus.com

Halogenation : The nucleophilic enolate attacks a dihalogen molecule (e.g., Cl₂, Br₂, I₂), resulting in the formation of a α-halo ketone and a halide ion. This step is repeated twice more, with the remaining α-hydrogens becoming progressively more acidic due to the electron-withdrawing effect of the halogen atoms, leading to the formation of a tri-halogenated ketone. byjus.com

Nucleophilic Attack : A hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the tri-halogenated ketone. This forms a tetrahedral intermediate. byjus.comiitk.ac.in

Cleavage : The tetrahedral intermediate collapses, reforming the carbonyl group. This results in the cleavage of the C-CX₃ bond, as the trihalomethyl anion (⁻CX₃) is a good leaving group. This step yields a carboxylic acid (4-ethoxybenzoic acid) and the trihalomethyl anion. byjus.com

Proton Transfer : An acid-base reaction occurs where the carboxylic acid, being acidic, donates a proton to the basic trihalomethyl anion. This final step produces the carboxylate salt (sodium 4-ethoxybenzoate) and the haloform (e.g., chloroform (B151607), bromoform, or iodoform). byjus.com

Synthetic Applications as an Intermediate

This compound is a versatile building block in organic synthesis, valued for its role as a precursor to more complex molecules with applications in various industries. chemimpex.comchemimpex.com

Precursor in Organic Synthesis for Complex Molecules

The chemical structure of this compound, featuring a reactive ketone and an activated benzene (B151609) ring, allows for a wide range of chemical transformations. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. chemimpex.comchemimpex.comsigmaaldrich.com

Pharmaceuticals and Bioactive Molecules : Acetophenone derivatives are common starting materials for a variety of biologically active compounds. For example, the related 4'-methoxyacetophenone is a precursor in the synthesis of various pharmaceutical compounds. fiveable.me Similarly, this compound can be used to synthesize chalcones, which are known precursors to flavonoids and isoflavonoids, classes of compounds with diverse pharmacological activities. dokumen.pub For instance, 2'-hydroxy-4,4'-dimethoxychalcone, synthesized from 2-hydroxy-4-methoxyacetophenone, is an intermediate for 7,4'-dihydroxyisoflavone (Daidzein). dokumen.pub

Polymer Chemistry : this compound can function as a photoinitiator in polymerization reactions. sigmaaldrich.com Upon absorption of UV light, it generates free radicals that can initiate the polymerization of monomers like acrylates and methacrylates. This property is essential for producing UV-cured coatings, adhesives, and inks. sigmaaldrich.com

Fine Chemicals : It serves as a building block for fine chemicals and fragrance compounds. chemimpex.com The presence of the ethoxy group contributes to the final properties of the target molecules. Its application mirrors that of related compounds like 4'-ethylacetophenone, which is a precursor for substituted isoflavenes with potential anti-cancer properties.

The synthetic utility of this compound is demonstrated by the variety of reactions it can undergo, including condensations, oxidations, and reductions, making it a valuable intermediate for creating complex molecular architectures.

Spectroscopic Characterization and Theoretical Analysis

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. For 4'-Ethoxyacetophenone, these analyses confirm the presence of the key structural features: the carbonyl group, the ethoxy substituent, and the para-substituted aromatic ring. Theoretical analyses, often employing Density Functional Theory (DFT), are typically used to assign the experimental vibrational frequencies to specific atomic motions within the molecule. ijrat.orgdergipark.org.tr Such computational studies, while common for related acetophenone (B1666503) derivatives, were not found specifically for this compound in the surveyed literature. nih.govresearchgate.net

Key expected regions for FT-IR absorptions include:

~3000-3100 cm⁻¹: Aromatic C-H stretching

~2850-2980 cm⁻¹: Aliphatic C-H stretching (from the ethoxy group)

~1675 cm⁻¹: Conjugated C=O stretching

~1600, 1575, 1510 cm⁻¹: Aromatic C=C ring skeletal vibrations

~1250 cm⁻¹: Asymmetric Ar-O-C stretching

~1040 cm⁻¹: Symmetric Ar-O-C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁷O.

The ¹H NMR spectrum of this compound provides a clear and unambiguous map of the proton environments in the molecule. chemicalbook.com The spectrum is characterized by four distinct sets of signals corresponding to the aromatic protons, the ethoxy group protons, and the acetyl methyl protons.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the carbons adjacent to the acetyl group are deshielded and appear further downfield compared to the protons adjacent to the electron-donating ethoxy group. The ethoxy group itself gives rise to a quartet for the methylene (B1212753) (-O-CH₂-) protons, due to coupling with the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The methyl protons of the acetyl group appear as a sharp singlet, as they have no adjacent protons to couple with.

Note: Data compiled from publicly available spectra. Chemical shifts can vary slightly depending on the solvent and instrument.

The ¹³C NMR spectrum reveals eight distinct signals, corresponding to the eight unique carbon environments in this compound. The spectrum is typically recorded with proton decoupling, resulting in singlets for all carbon atoms.

The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field (~197 ppm). The four aromatic carbons show distinct signals, with the carbon attached to the ethoxy group appearing at a high field due to its electron-donating effect, while the carbon attached to the carbonyl group is at a lower field. The remaining carbons of the ethoxy and acetyl groups appear in the upfield region of the spectrum. Assignments are typically confirmed using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, though specific studies for this molecule were not found in the search. dergipark.org.tr

Note: Data compiled from publicly available spectra. Chemical shifts can vary slightly depending on the solvent and instrument.

¹⁷O NMR spectroscopy is a specialized technique that directly probes the oxygen nuclei in a molecule. acs.org It is particularly sensitive to the electronic environment of oxygen atoms, making it a valuable tool for studying carbonyl groups and ether linkages. taylorfrancis.com However, the application of ¹⁷O NMR is often limited by the very low natural abundance (0.037%) of the ¹⁷O isotope and its quadrupolar nature, which can lead to broad signals. acs.org

Specific experimental ¹⁷O NMR data for this compound were not found in the surveyed scientific literature. However, data for the parent compound, acetophenone, shows a chemical shift for the carbonyl oxygen at approximately +553 ppm. researchgate.net It is expected that the two oxygen atoms in this compound—the carbonyl oxygen and the ether oxygen—would have distinct chemical shifts. The carbonyl oxygen would appear in the typical range for ketones (500-600 ppm), while the ether oxygen would be found significantly further upfield. taylorfrancis.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The electronic absorption properties of acetophenone derivatives are characterized by distinct bands in the UV-Vis spectrum, which correspond to specific electronic transitions, primarily π → π* and n → π* transitions. materialsciencejournal.org The experimental UV-Vis spectrum of this compound shows characteristic absorption maxima (λ_max). nih.gov

Theoretical predictions of these electronic transitions can be performed using Time-Dependent Density Functional Theory (TD-DFT). dergipark.org.tr Computational studies on related chalcones synthesized from 4-methoxyacetophenone, using the TD-DFT/B3LYP method, have successfully calculated absorption wavelengths and their corresponding oscillator strengths, which show good agreement with experimental spectra recorded in various solvents. materialsciencejournal.org These calculations reveal that the primary absorption bands arise from transitions involving the frontier molecular orbitals.

| Transition Type | λmax (nm) | Solvent |

|---|---|---|

| π → π | ~276-278 | Not specified |

| n → π | ~320 | Not specified |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and reactivity. irjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. researchgate.net For acetophenone derivatives, DFT calculations are routinely used to determine the energies of these orbitals. ijrat.orgaimspress.com Studies on similar compounds show that the HOMO is typically localized over the phenyl ring and the oxygen atom of the alkoxy group, while the LUMO is distributed over the acetyl group and the aromatic ring. This distribution indicates that the primary electronic transition involves an intramolecular charge transfer from the ethoxy-phenyl moiety to the acetyl group. The calculated HOMO-LUMO gap for related molecules like 4-methoxyacetophenone provides a reference for the expected electronic stability of this compound. researchgate.netscispace.com

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. chemguide.co.uk

The mass spectrum of this compound (C₁₀H₁₂O₂) shows a molecular ion peak corresponding to its molecular weight of 164.20 g/mol . nist.gov The fragmentation pattern is characteristic of aromatic ketones and provides valuable structural information. Common fragmentation pathways include:

Alpha-Cleavage: The cleavage of the bond adjacent to the carbonyl group is a dominant fragmentation pathway. Loss of the methyl radical (•CH₃) results in a prominent peak at m/z 149. This fragment is an ethoxybenzoyl cation, which is resonance-stabilized.

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43.

Loss of Ethylene (B1197577): Fragmentation of the ethoxy group can occur via the loss of an ethylene molecule (C₂H₄), leading to a fragment corresponding to 4'-hydroxyacetophenone.

| m/z | Proposed Fragment Ion | Formula | Loss |

|---|---|---|---|

| 164 | Molecular Ion [M]⁺• | [C₁₀H₁₂O₂]⁺• | - |

| 149 | [M - CH₃]⁺ | [C₉H₉O₂]⁺ | •CH₃ |

| 136 | [M - C₂H₄]⁺• | [C₈H₈O₂]⁺• | C₂H₄ |

| 121 | [M - CH₃CO]⁺ | [C₈H₉O]⁺ | •COCH₃ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | •C₈H₉O |

Advanced Computational Chemistry in Spectroscopic Prediction

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for investigating the electronic structure and properties of molecules. ijrat.org It is extensively used to predict the spectroscopic characteristics of organic compounds, including acetophenone derivatives. dergipark.org.tr

The process begins with the optimization of the molecule's geometric structure to find its lowest energy conformation. This is typically achieved using a specific functional, such as the popular hybrid functional B3LYP, combined with a suitable basis set like 6-311++G(d,p). dergipark.org.trijrat.org Once the optimized geometry is obtained, it serves as the foundation for further calculations:

Vibrational Frequencies: The calculation of harmonic vibrational frequencies (for IR and Raman spectra) helps to confirm that the optimized structure corresponds to a true energy minimum and allows for the assignment of experimental vibrational bands.

NMR Chemical Shifts: As detailed in section 3.2.4, the GIAO method, based on the DFT-optimized structure, is used to calculate NMR shielding tensors and predict chemical shifts. ijrat.org

Electronic Properties: The optimized ground-state geometry is used for Time-Dependent DFT (TD-DFT) calculations to predict UV-Vis absorption spectra, excitation energies, and oscillator strengths, as described in section 3.3.1. materialsciencejournal.org Furthermore, DFT provides the energies of the frontier molecular orbitals (HOMO and LUMO), allowing for the analysis of the molecule's electronic stability and reactivity. aimspress.com

The strong correlation often observed between DFT-calculated properties and experimental data for acetophenones validates the use of these theoretical models for understanding and predicting the behavior of this compound. researchgate.net

Gauge-Independent Atomic Orbital (GIAO) Method for NMR

The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.tr This method provides a powerful tool for predicting the ¹H and ¹³C NMR spectra of molecules, offering valuable insights into their electronic structure and confirming experimental findings. researchgate.netrsc.org The GIAO method is frequently used in conjunction with Density Functional Theory (DFT), particularly with the B3LYP functional, to achieve a high level of accuracy. ijrat.orgdergipark.org.tr

In the study of acetophenone derivatives, theoretical chemical shifts are calculated for the optimized molecular geometry. dergipark.org.tr These calculated values for proton (¹H) and carbon (¹³C) chemical shifts are then compared with experimentally obtained NMR data. ijrat.org A strong correlation between the theoretical and experimental values serves to validate the molecular structure and the computational methodology employed.

For this compound, the ¹H and ¹³C chemical shifts can be calculated using the GIAO method. The resulting theoretical data would then be compared against experimental spectra recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃). This comparative analysis is crucial for the definitive assignment of all proton and carbon signals in the molecule. Studies on analogous compounds, such as 4-Methoxyacetophenone, have demonstrated excellent agreement between GIAO-calculated and experimental NMR data. ijrat.org

Table 1: Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound Analogs (Note: This table presents data for the closely related compound 4-Methoxyacetophenone to illustrate the application and typical results of the GIAO method. ijrat.org)

| Atom Number | ¹H Experimental ijrat.org | ¹H Calculated (GIAO) ijrat.org | ¹³C Experimental ijrat.org | ¹³C Calculated (GIAO) ijrat.org |

|---|---|---|---|---|

| C1 | - | - | 130.4 | 132.8 |

| C2 | 7.93 | 8.21 | 128.3 | 129.7 |

| C3 | 6.92 | 7.13 | 113.7 | 113.9 |

| C4 | - | - | 163.5 | 160.0 |

| C5 | 6.92 | 7.13 | 113.7 | 113.9 |

| C6 | 7.93 | 8.21 | 128.3 | 129.7 |

| C7 (C=O) | - | - | 196.8 | 195.9 |

| C8 (CH₃) | 2.54 | 2.41 | 26.3 | 25.1 |

| H9 | - | - | - | - |

| H10 | - | - | - | - |

| H11 | - | - | - | - |

| H12 | - | - | - | - |

| C13 (O-CH₃) | - | - | 55.4 | 56.2 |

| H14 (O-CH₃) | 3.86 | 3.99 | - | - |

| H15 (O-CH₃) | 3.86 | 3.99 | - | - |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in modern technologies like optical data storage, signal processing, and optical switching. nih.govnih.govmdpi.com Organic compounds, in particular, are promising candidates for NLO applications because their molecular structures can be tailored to enhance NLO responses. nih.gov The NLO behavior of a molecule is fundamentally linked to its response to an applied electric field, which can be quantified by properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). sci-hub.se

Computational chemistry provides essential tools for predicting these NLO properties. Using methods like DFT with the B3LYP functional, it is possible to calculate the dipole moment, polarizability, and hyperpolarizability of a molecule. sci-hub.se The first-order hyperpolarizability (β) is a critical parameter, as it is a measure of the second-order NLO response and is associated with phenomena like second-harmonic generation (SHG). sci-hub.se Molecules with large hyperpolarizability values are sought after for NLO applications. acs.orgrsc.org

For this compound, the presence of an electron-donating ethoxy group and an electron-withdrawing acetyl group connected by a π-conjugated phenyl ring suggests the potential for intramolecular charge transfer, a key feature for NLO activity. nih.gov Theoretical calculations for similar acetophenone derivatives have shown that structural modifications can significantly influence NLO properties. sci-hub.se The analysis of these calculated values helps in understanding the structure-property relationship and in designing molecules with enhanced NLO capabilities. researchgate.net

Table 2: Calculated Non-Linear Optical (NLO) Properties for an Acetophenone-Derived Azine (Note: This table shows calculated values for an asymmetrical azine derived from 4-methoxyacetophenone to illustrate the typical parameters evaluated in NLO analysis. sci-hub.se)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.3996 | Debye |

| Mean Polarizability (α₀) | 41.52 x 10⁻²⁴ | esu |

Thermodynamical Property Predictions

Theoretical calculations can be used to predict the thermodynamical properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), as a function of temperature. ijrat.org These properties are derived from the vibrational frequencies of the molecule, which are typically calculated using DFT methods like B3LYP. ijrat.orgdergipark.org.tr The third law of thermodynamics provides a reference point, stating that the entropy of a perfect crystalline substance is zero at absolute zero (0 Kelvin). libretexts.org

By analyzing the harmonic frequencies from a computational vibrational analysis, key thermodynamic functions can be determined at different temperatures under standard pressure. ijrat.org The standard heat capacity (C°p), standard entropy (S°), and standard enthalpy (H°) are fundamental properties that describe the thermal behavior of a compound. physicspages.com

As temperature increases, these thermodynamic functions also tend to increase. ijrat.org This relationship can be precisely calculated and tabulated, providing valuable data for chemical process design and for understanding the stability and reactivity of the compound under various thermal conditions. For instance, studies on the analogous compound 4-Methoxyacetophenone have provided detailed predictions of its thermodynamic functions over a range of temperatures. ijrat.org

Table 3: Predicted Thermodynamical Properties of 4-Methoxyacetophenone at Different Temperatures (Note: This table presents data for the closely related compound 4-Methoxyacetophenone to illustrate the prediction of thermodynamic properties. ijrat.org)

| Temperature (K) | Heat Capacity, C°p (J mol⁻¹ K⁻¹) | Entropy, S° (J mol⁻¹ K⁻¹) | Enthalpy, H° (kJ mol⁻¹) |

|---|---|---|---|

| 100 | 100.32 | 275.45 | 7.75 |

| 200 | 165.43 | 360.21 | 21.23 |

| 298.15 | 231.11 | 435.12 | 41.01 |

| 300 | 232.08 | 436.55 | 41.43 |

| 400 | 296.12 | 511.23 | 68.01 |

| 500 | 347.89 | 582.11 | 100.02 |

Research in Materials Science and Polymer Chemistry

Photoinitiator Applications in Polymerization

As a photoinitiator, 4'-Ethoxyacetophenone is instrumental in photopolymerization reactions. sigmaaldrich.comchemimpex.com Upon absorption of ultraviolet (UV) light, it generates free radicals, which in turn initiate the polymerization of monomers like acrylates and methacrylates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This characteristic is fundamental to industrial processes that demand rapid curing. sigmaaldrich.com

Mechanisms of Radical Polymerization Initiation

Radical polymerization is a chain reaction process involving initiation, propagation, and termination steps. nih.govfujifilm.com The initiation phase, where this compound plays its key role, begins when the photoinitiator molecule absorbs UV light. sigmaaldrich.combomar-chem.com This energy absorption excites the molecule and leads to its cleavage, forming two radical species. nih.gov These highly reactive free radicals then attack the double bonds of monomer units, such as vinyl monomers, transferring the radical to the monomer and initiating the polymer chain growth. nih.govwikipedia.org This process of converting a liquid monomer into a solid polymer is the basis of UV curing. bomar-chem.com

Role in Copolymerization Processes

This compound is also utilized in copolymerization, a process where two or more different monomers are polymerized together. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This allows for the synthesis of copolymers with tailored properties, combining the characteristics of the different monomers. The use of this compound as an initiator facilitates the creation of these complex polymer chains, making it a valuable tool in the synthesis of specialized, high-performance polymers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Development of UV-Cured Coatings, Inks, and Adhesives

The ability of this compound to initiate rapid polymerization upon UV exposure makes it an essential component in the formulation of UV-cured coatings, inks, and adhesives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemimpex.com These materials offer significant advantages, including fast processing times and high durability. lencolo37.com UV-curable coatings provide protective and decorative finishes for various substrates, while UV-curable inks are used for high-quality printing on diverse materials. lencolo37.com In the realm of adhesives, those based on UV-curing technology provide strong, instant bonds for numerous industrial and medical applications. chemimpex.comlencolo37.com

Synthesis of High-Performance Polymers

This compound is described as a crucial component in the synthesis of high-performance polymers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These polymers are designed to have superior properties such as thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications. The initiation of polymerization by this compound contributes to the formation of the robust polymer backbones that provide these desirable characteristics.

Functional Materials Development

The utility of this compound extends to the development of functional materials. It is used to prepare polymer matrices that form the basis of these advanced materials. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Materials with Environmental Responsiveness (e.g., pH, temperature)

A notable application in this area is the creation of materials that respond to environmental stimuli. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By incorporating this compound in the synthesis of specific polymer matrices, it is possible to develop materials that change their properties in response to triggers like changes in pH or temperature. sigmaaldrich.comsigmaaldrich.com Such smart materials are highly sought after for advanced applications in fields like sensors and actuators. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Applications in Sensors and Actuators

This compound plays a significant role in the development of advanced functional materials used in sensors and actuators. Its primary function in this domain is as a photoinitiator for creating specialized polymer matrices. sigmaaldrich.com These matrices can be engineered to be "smart" materials, meaning they exhibit responsiveness to external environmental stimuli such as changes in pH or temperature. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This property is fundamental to the operation of many modern sensors and actuators. rsc.orgrsc.org

When used in the synthesis of polymer hydrogels, this compound facilitates the formation of three-dimensional networks. rsc.org These hydrogel-based materials can undergo controlled shape deformations or volume phase transitions in response to specific triggers. This capability allows for their application as actuators, which are devices that convert energy into motion, or as sensors that signal the presence of a particular analyte or a change in environmental conditions. rsc.orgmdpi.com The process involves using this compound to initiate the polymerization of monomers like acrylates and methacrylates upon exposure to UV light, forming a stable yet responsive polymer structure. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Research in this area focuses on tailoring the polymer network to respond to very specific stimuli, enabling the creation of highly sensitive and selective sensing and actuating devices for fields ranging from biomedical applications to robotics. rsc.orgmdpi.com

Table 1: Polymer Systems for Sensors and Actuators Utilizing this compound

| Polymer System | Stimulus Response | Application Area | Role of this compound |

|---|---|---|---|

| Poly(acrylate) Hydrogels | pH, Temperature | Biomedical Sensors, Soft Actuators | Photoinitiator for UV-curing |

| Poly(methacrylate) Matrices | Temperature, Light | Drug Delivery Systems, Micro-actuators | Free-radical generator for polymerization |

Research in Resin Chemistry

The utility of this compound in resin chemistry is extensive, primarily revolving around its function as a highly efficient photoinitiator for photopolymerization reactions. sigmaaldrich.comchemimpex.com It is a key component in the formulation of UV-cured resins, which are widely used in industrial applications such as coatings, inks, and adhesives that require rapid curing processes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Upon absorption of ultraviolet (UV) light, this compound generates free radicals, which in turn initiate the rapid polymerization of monomer and oligomer mixtures, typically based on acrylates and methacrylates, to form a solid, cross-linked polymer network. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This property is essential for technologies like stereolithography (SLA) and digital light processing (DLP) in 3D printing, where it enables the layer-by-layer fabrication of complex objects from liquid resins. laserfocusworld.com

Beyond its role in standard UV-curing, research has explored the incorporation of this compound and its derivatives into novel resin structures. For example, studies have demonstrated the synthesis of new phenolic resins through the condensation reaction of 2-hydroxy-4-ethoxyacetophenone with diols like 1,4-butane diol, using a catalyst such as polyphosphoric acid. researchgate.net Such research aims to create resins with specific, enhanced properties. These synthesized resins can form polychelates with metal ions, indicating potential applications in areas like ion exchange and catalysis. researchgate.netderpharmachemica.com These specialized resins are characterized by various analytical methods to determine their structure, molecular weight, and thermal properties. researchgate.net The findings from these studies contribute to the development of high-performance materials tailored for specific industrial needs. chemimpex.com

Table 2: Research Applications of this compound in Resin Chemistry

| Resin System | Monomers/Components | Function of this compound | Key Research Finding |

|---|---|---|---|

| UV-Curable Acrylate Resin | Acrylate/Methacrylate Monomers | Photoinitiator | Enables rapid curing for coatings and adhesives. sigmaaldrich.com |

| Phenolic Resin | 2-hydroxy-4-ethoxyacetophenone, 1,4-butane diol | Monomer/Precursor | Synthesis of a novel resin with potential for forming polychelates. researchgate.net |

| Photo-curable 3D Printing Resin | Photoreactive Monomers, Oligomers | Photoinitiator | Facilitates high-resolution object fabrication via light-induced polymerization. laserfocusworld.com |

Advanced Biological and Medicinal Chemistry Research

Pharmaceutical Intermediate Development

4'-Ethoxyacetophenone is a significant compound in the field of chemical synthesis, where it serves as a versatile intermediate for producing more complex organic and pharmaceutical compounds. guidechem.com Its chemical structure, featuring an ethoxy group attached to an acetophenone (B1666503) molecule, provides a foundational framework for building a variety of biologically active molecules. guidechem.comnordmann.global The utility of this compound in pharmaceutical development lies in its role as a starting material or building block. guidechem.comthegoodscentscompany.com For instance, it is specifically used in the synthesis of 4-(4-ethoxyphenyl)-thiazol-2-ylamine, demonstrating its direct application in creating heterocyclic compounds of medicinal interest. chemicalbook.comchemicalbook.com

The acetophenone scaffold, of which this compound is a derivative, is crucial in the synthesis of numerous drugs. nih.gov This highlights the importance of acetophenone derivatives as precursors for a wide range of therapeutic agents. nih.gov The presence of the ethoxy group in this compound allows for specific molecular modifications, making it a valuable component in the drug discovery pipeline. guidechem.com Its role extends to the creation of specialty chemicals and complex organic molecules that are essential for both industrial and research applications. nbinno.com

Exploration of Biological Activities (Excluding Dosage/Administration)

The acetophenone framework is a subject of extensive research due to its presence in various biologically active compounds. Derivatives of acetophenone have been investigated for a wide array of pharmacological effects.

Research into the neuroprotective potential of acetophenone derivatives has shown promising results in various models of neurological damage. One notable derivative, 4-Hydroxy-3-methoxy-acetophenone, also known as apocynin, has demonstrated antioxidant and neuroprotective properties in models of neurodegenerative diseases, including cerebral ischemia. nih.gov Studies have shown that apocynin can prevent memory deficits and reduce hippocampal neuronal death following transient global cerebral ischemia in rats. nih.gov The mechanism for these long-term protective effects may involve the inhibition of the glial response to ischemic injury. nih.gov

The broader class of antioxidants is recognized for its neuroprotective effects in the brain by mitigating oxidative stress, a key factor in neurodegeneration. mdpi.com Natural products, in particular, are a significant source of compounds with neuroprotective activities. nih.gov For example, acetoxypachydiol, a diterpene, has been shown to protect against oxidative stress in cell models of cerebral ischemia by activating the Keap1-Nrf2/HO-1 pathway. nih.govresearchgate.net Other studies on plant extracts have also demonstrated neuroprotective effects against glutamate-induced toxicity by reducing intracellular reactive oxygen species (ROS) and recovering key proteins involved in cell survival pathways. mdpi.com

The acetophenone skeleton is a core component of various molecules investigated for anti-inflammatory properties. nih.gov Acetophenone glucosides, for example, have been isolated from natural sources and have shown anti-inflammatory activity in preclinical models. depaul.edu Efforts are underway to develop efficient synthetic routes to these and other related acetophenone derivatives to further explore their therapeutic potential. depaul.edu

Derivatives of 4'-hydroxyacetophenone have been synthesized and evaluated for anti-inflammatory effects. nih.gov In one study, novel carboxamide and thioamide derivatives based on a benzophenone and piperidine nucleus were synthesized and screened for their ability to reduce carrageenan-induced edema. nih.gov Several of these compounds exhibited significant anti-inflammatory activity. nih.gov Additionally, certain pyridazinone derivatives, which incorporate an alkoxy group, have been developed as nonsteroidal analgesic and anti-inflammatory agents. nih.gov Among these, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone was identified as a particularly potent compound. nih.gov

This compound has been identified as a potent antibacterial agent. A study evaluating twenty acetophenone derivatives found that 4-ethoxyacetophenone was among the most active compounds against a panel of both Gram-positive and Gram-negative bacteria. nih.gov Its activity was noted against organisms such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, and Proteus vulgaris. nih.gov

The broader family of hydroxyacetophenone derivatives has also demonstrated significant antimicrobial capabilities. Hybrid molecules combining hydroxyacetophenone with N-alkylated thiotetrazole have shown a broad spectrum of activity against clinical isolates of bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 4 to 128 µg/mL. acgpubs.org Another derivative, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, isolated from Senecio graveolens, exhibited specific antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This compound was found to permeabilize bacterial membranes and interfere with cell division. researchgate.net

Table 1: Antibacterial Activity of Acetophenone Derivatives

| Derivative | Target Organism(s) | Observed Effect/MIC Values |

|---|---|---|

| This compound | Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris | Identified as one of the most active derivatives against these organisms. nih.gov |

| Hydroxyacetophenone-tetrazole hybrids | Gram-positive bacteria, Gram-negative bacteria, Fungi (A. fumigatus, C. albicans) | Broad-spectrum activity with MIC values from 4 to 128 µg/mL. acgpubs.org |

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Gram-positive bacteria (including MRSA), Mycobacterium smegmatis | Specific bactericidal activity; permeabilizes bacterial membranes. researchgate.net |

| Chalcone (B49325) derivatives from 4-hydroxyacetophenone | Staphylococcus aureus, Pseudomonas aeruginosa | A derivative showed excellent effect against P. aeruginosa with inhibition zones of ~28 mm. researchgate.net |

Derivatives of this compound, particularly chalcones, are a significant focus of anticancer research. nih.gov Chalcones are precursors to flavonoids and are characterized by two aromatic rings joined by an α,β-unsaturated carbonyl system. nih.gov These compounds, synthesized from acetophenones, are investigated for their cytotoxic potential against various human cancer cell lines. nih.govresearchgate.net

In one study, a series of synthesized chalcones were evaluated for their in vitro cytotoxicity against human breast (MCF-7), lung (A549), prostate (PC3), and colorectal (HT-29) cancer cell lines. nih.gov Several of these compounds were found to be active cytotoxic agents capable of inducing apoptosis in MCF-7 cells. nih.gov The mechanism of action for some of these chalcones was linked to an increase in intracellular reactive oxygen species (ROS), which leads to apoptosis through both intrinsic and extrinsic pathways. nih.gov Another study focusing on chalcones derived from substituted acetophenones found that the 3',4',5'-trimethoxyacetophenone component was particularly important for cytotoxicity against the A549 lung cancer cell line. researchgate.net

Table 2: Anticancer Activity of Acetophenone-Derived Chalcones

| Cancer Cell Line | Description | Research Finding |

|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma | Certain chalcone derivatives induced apoptosis, mediated by an increase in ROS levels. nih.gov |

| A549 | Human Lung Adenocarcinoma | Chalcones showed cytotoxic effects; the 3',4',5'-trimethoxyacetophenone moiety was found to be important for activity. nih.govresearchgate.net |

| PC3 | Human Prostate Cancer | Chalcone derivatives were evaluated for cytotoxic potential. nih.gov |

| HT-29 | Human Colorectal Adenocarcinoma | Chalcone derivatives were evaluated for cytotoxic potential. nih.gov |

Medicinal Chemistry Approaches and Drug Discovery

This compound and its structural relatives are valuable scaffolds in medicinal chemistry and drug discovery. nih.gov The simple ketone structure serves as an excellent starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. guidechem.comnih.gov Medicinal chemists utilize this framework to introduce various functional groups, leading to the creation of derivatives with tailored biological activities. guidechem.com

One prominent approach involves the synthesis of chalcones through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. researchgate.net This method allows for systematic structural modifications on both aromatic rings, enabling the exploration of structure-activity relationships (SAR) for anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models have been developed for acetophenone derivatives to predict their antibacterial efficacy, guiding the design of more potent agents. nih.gov The acetophenone core is also integral to the synthesis of established drugs, demonstrating its versatility and importance as a key intermediate in the pharmaceutical industry. nih.gov

Design and Synthesis of Novel Chemical Entities

The synthesis of new molecules is a cornerstone of drug discovery. Starting from acetophenone scaffolds, chemists employ various synthetic strategies to create novel compounds. For instance, the Claisen-Schmidt condensation is a widely used method to synthesize chalcones by reacting an acetophenone derivative with an aromatic aldehyde. This reaction is fundamental to creating a large library of chalcone derivatives for biological screening. nih.gov

Another approach involves the creation of hybrid molecules, where the acetophenone core is linked to other pharmacologically active moieties. A notable example is the synthesis of hydroxyacetophenone-tetrazole hybrids. This multi-step process can involve combining 2'-hydroxyacetophenone and N-alkylated thiotetrazole components through methylene (B1212753) spacers of varying lengths to explore the impact on antimicrobial activity. mdpi.com Similarly, aroyl hydrazone derivatives are synthesized, often through the condensation of a ketone or aldehyde with a hydrazide. These hydrazones can then be used as ligands to form metal complexes, further diversifying the chemical space. rsc.org The synthesis of these new entities is confirmed using modern spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. mdpi.com

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the potency and selectivity of a lead compound. SAR studies investigate how modifying the chemical structure of a molecule affects its biological activity. For derivatives of acetophenone, SAR studies have revealed key insights.

In the case of bis-Schiff base derivatives of 4-hydroxyacetophenone tested for cholinesterase inhibition, specific structural features were found to be vital for efficacy. The presence of bromo benzyl and 2-methoxyphenol groups, for example, was identified as a key factor contributing to potent inhibition, superior to the standard drug galantamine. mdpi.com Similarly, for chalcone derivatives, the type and position of substituents on the aromatic rings significantly influence their biological effects, including antifungal and antiproliferative activities. nih.gov

Qualitative SAR models can be developed to define the essential molecular features required for a specific biological activity, such as the average shape, hydrophobic regions, and electrostatic properties necessary for enzyme inhibition. bioline.org.br These studies guide medicinal chemists in making targeted modifications to enhance a compound's therapeutic potential by identifying which parts of the molecule are essential for its biological function and which can be altered to improve properties like potency or reduce side effects. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations

For a compound to be a successful drug, it must not only be potent but also possess favorable pharmacokinetic properties, commonly referred to as ADME: Absorption, Distribution, Metabolism, and Excretion. drugtargetreview.com While specific in vivo pharmacokinetic data on this compound derivatives are limited in the available literature, the importance of such studies is well-established in the drug development process.

In silico and in vitro ADME/T (Toxicity) analyses are often performed on novel derivatives, such as 4-amino-chalcones, to predict their behavior in the human body. cell4pharma.com These studies assess properties like solubility, stability in biological fluids (e.g., simulated gastric and intestinal fluids), and permeability across membranes. drugtargetreview.com Metabolism studies, often using rat liver microsomes, are conducted to determine how a compound is broken down by Phase-I enzymes, which provides an early indication of its metabolic stability. drugtargetreview.com High-throughput in vitro ADME-toxicity assays are crucial for profiling hundreds of molecules in a relatively short time, allowing for the selection of the most promising compounds for further development. admescope.com These investigations are essential to ensure that a potential drug can reach its target in the body in sufficient concentration and remain there long enough to exert its therapeutic effect without causing undue toxicity.

Derivatives with Enhanced Biological Profiles

Building upon the this compound core, researchers have developed several classes of derivatives that exhibit significant and often enhanced biological activities. These include chalcones, tetrazole hybrids, and aroyl hydrazones, each demonstrating potential in various therapeutic areas.

Chalcone Derivatives in Biological Research

Chalcones, characterized by an open-chain flavonoid structure where two aromatic rings are connected by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of derivatives synthesized from acetophenones. nih.gov This reactive ketoethylenic group is largely responsible for their broad spectrum of biological activities. nih.gov

Chalcone derivatives have been extensively investigated and shown to possess a wide array of pharmacological properties, including:

Anticancer Activity : Many synthetic chalcones are potent cytotoxic agents that can induce apoptosis (programmed cell death) in cancer cells. admescope.com They are considered promising candidates for cancer chemotherapy. nih.gov

Antimicrobial Activity : The α,β-unsaturated keto function contributes to their effectiveness against various microbes. nih.gov Studies have demonstrated their activity against multi-drug resistant pathogenic bacteria. bioline.org.br

Anti-inflammatory Activity : Certain chalcone derivatives have shown the ability to inhibit the production of inflammatory mediators.

Antiviral and Antiparasitic Properties : Research has also highlighted the potential of chalcones as antiviral, antimalarial, and antileishmanial agents. nih.gov

The diverse biological potential of chalcones makes them a highly active area of research in the quest for new therapeutic agents.

Table 1: Biological Activities of Chalcone Derivatives

| Activity | Description |

|---|---|

| Anticancer | Induce apoptosis in various cancer cell lines. admescope.com |

| Antimicrobial | Effective against pathogenic bacteria and fungi. nih.gov |

| Anti-inflammatory | Inhibit inflammatory pathways and mediators. |

| Antiparasitic | Show activity against malaria and leishmania parasites. nih.gov |

Hydroxyacetophenone-Tetrazole Hybrids

Molecular hybridization is a strategy used to design new compounds by combining two or more pharmacophores, which can lead to molecules with improved affinity and efficacy. Hydroxyacetophenone-tetrazole hybrids are novel compounds synthesized by linking a hydroxyacetophenone moiety with an N-alkylated thiotetrazole. mdpi.com

These hybrids have been characterized and evaluated primarily for their antimicrobial properties. Research has shown that these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. mdpi.comdrugtargetreview.com The length of the methylene spacer connecting the two pharmacophores is a key structural element that can be varied to optimize antimicrobial potency. mdpi.com All synthesized compounds in one study showed inhibitory activity against all tested bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/ml. mdpi.comdrugtargetreview.com

Table 2: Antimicrobial Activity of Hydroxyacetophenone-Tetrazole Hybrids

| Compound Class | Tested Against | Activity Range (MIC) | Reference |

|---|---|---|---|

| Hydroxyacetophenone-tetrazole hybrids | Gram-positive bacteria, Gram-negative bacteria, Fungi | 4 to 128 µg/ml | mdpi.comdrugtargetreview.com |

Aroyl Hydrazone Derivatives and Metal Complexes

Aroyl hydrazones are a versatile class of compounds synthesized from acetophenone precursors that possess an azometine proton (-NHN=CH-). cell4pharma.com They are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.

A particularly interesting aspect of aroyl hydrazone chemistry is their ability to act as ligands that can coordinate with various metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand. This enhancement is attributed to the process of chelation, where the metal ion is bound by the ligand, which can favorably modulate properties like lipophilicity, allowing for better transport across cell membranes.

For example, metal complexes of hydrazones derived from o-hydroxyacetophenone have been synthesized with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes have demonstrated significant activity as corrosion inhibitors for mild steel. In biological systems, the coordination of the metal ion often occurs through the azomethine nitrogen and the carbonyl oxygen of the hydrazone, leading to stable complexes with defined geometries, such as octahedral.

Environmental and Safety Considerations in Research Settings

Environmental Impact Assessment

An assessment of the potential environmental impact of 4'-Ethoxyacetophenone is crucial for its safe handling and disposal. This involves understanding its persistence in the environment, its toxicity to aquatic life, and its potential to accumulate in organisms.

Currently, there is limited publicly available data from specific experimental studies on the persistence and degradability of this compound. Safety Data Sheets (SDS) for the compound consistently report that "no data is available" regarding its biodegradation potential. This lack of information necessitates a cautious approach, assuming the substance may be persistent until empirical data proves otherwise. General principles of environmental chemistry suggest that as an aromatic ketone, it would likely undergo degradation through photolysis and microbial action, but the specific rates and pathways have not been formally documented.

Detailed research on the aquatic toxicity of this compound is not widely available in the reviewed literature. Hazard assessments in safety data sheets often lack specific LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population) values for fish, daphnia, or algae. One source indicates that the compound is not known to contain substances hazardous to the environment or those that are not degradable in wastewater treatment plants, but this is a general statement without supporting quantitative data.

The potential for a chemical to bioaccumulate is often predicted using its octanol-water partition coefficient (logP or logKow). A higher logP value generally indicates a greater potential for bioaccumulation. While some sources state there is no available data on the bioaccumulative potential of this compound, others provide an estimated logP value.

| Parameter | Value | Interpretation |

|---|---|---|

| logP (o/w) | 2.359 (estimated) | A logP value below 3 generally suggests a low potential for bioaccumulation in organisms. |

Furthermore, a safety data sheet explicitly states that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). This assessment, combined with the estimated logP value, suggests a low bioaccumulative potential for this compound.

Waste Treatment and Disposal Methods in Research

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental protection. All disposal methods must comply with local, regional, and national regulations.

In a research setting, waste this compound, including unused product and contaminated materials, should be treated as hazardous chemical waste. The primary recommended disposal method is to send the material to a licensed chemical destruction facility or to utilize controlled incineration with flue gas scrubbing to prevent the release of harmful combustion products. It is imperative not to contaminate water, foodstuffs, or animal feed through improper storage or disposal.

The following table outlines general procedures for managing this compound waste in a laboratory.

| Waste Type | Recommended Disposal Procedure |

|---|---|

| Unused/Surplus this compound | Collect in a clearly labeled, sealed, and compatible container. Dispose of through an approved hazardous waste disposal program. |

| Chemically Contaminated Solid Waste (e.g., gloves, paper towels, pipette tips) | Collect in a designated, lined, and labeled container for chemically contaminated solid waste. The container should be kept closed when not in use. |

| Empty Containers | Thoroughly empty the container. Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface or remove the original label before disposing of the container according to institutional guidelines (e.g., in a designated glass disposal box). |

Under no circumstances should this compound waste be discharged into the sewer system or disposed of with general laboratory trash. Laboratories should establish designated Satellite Accumulation Areas (SAAs) for the temporary storage of hazardous waste, ensuring these areas are equipped with secondary containment to prevent spills.

Future Research Directions and Emerging Applications

Advancements in Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a fundamental process in organic chemistry, involving the addition of hydrogen across double bonds in the presence of a catalyst. libretexts.org This reaction is thermodynamically favorable for alkenes as it leads to a more stable, lower-energy saturated product. libretexts.org The process typically occurs on the surface of solid catalysts like platinum or palladium, where hydrogen and the unsaturated compound are adsorbed before the reaction takes place. libretexts.orglibretexts.org

Future research into the catalytic hydrogenation of 4'-Ethoxyacetophenone and related ketones is poised to explore more efficient and selective catalyst systems. While traditional catalysts like Raney nickel, palladium-on-carbon (Pd/C), and platinum dioxide (Adams' catalyst) are effective, there is a drive towards developing novel catalysts that operate under milder conditions with higher specificity. libretexts.orgslideshare.net Investigations into the mechanism may reveal insights into stereoselectivity and potential isomerization reactions that can occur on the catalyst surface. libretexts.orglibretexts.org Understanding the intricate interactions between the substrate, catalyst surface, and hydrogen is crucial for optimizing reaction conditions and yields. libretexts.org Recent theoretical studies have begun to explore the mechanisms of hydrogenating aromatic compounds in innovative systems like plasma-driven catalysis, which could offer new pathways for the transformation of molecules like this compound. mdpi.com

Continued Exploration in Flavor and Fragrance Research as an Intermediate

This compound is a valuable intermediate in the synthesis of various compounds for the flavor and fragrance industry. chemimpex.comguidechem.com Its pleasant, sweet, and floral aroma makes it a desirable component in perfumes, soaps, and lotions. chemimpex.comguidechem.com As an intermediate, it serves as a building block for creating more complex molecules with unique scent profiles. chemimpex.com

The future in this field will likely see continued exploration of new derivatives synthesized from this compound. Research will focus on creating novel fragrance compounds with enhanced stability, longevity, and unique olfactory characteristics. The versatility of the acetophenone (B1666503) structure allows for a wide range of chemical modifications, offering a rich area for discovery. ijrat.org

Innovative Applications in Cosmetic Formulations

Future research may focus on leveraging the chemical properties of this compound for new applications in cosmetics, such as in the development of advanced materials for skincare or as a photoinitiator in UV-cured cosmetic products. chemimpex.comsigmaaldrich.com Its potential as a versatile ingredient suggests that its role in the cosmetics industry could expand beyond its current use. sinohighchem.com

Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational chemistry are powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. ijrat.org Methods such as Density Functional Theory (DFT) can be used to optimize molecular geometry, calculate vibrational frequencies, and predict electronic properties. ijrat.orgresearchgate.net These computational approaches provide valuable insights into a molecule's structure, stability, and potential reactivity in chemical reactions. researchgate.net

Future research will likely involve more sophisticated computational models to predict the behavior of this compound in various chemical environments. mdpi.com This can include predicting its interaction with biological targets, its fate in the environment, and its performance as a component in complex formulations. uq.edu.au By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate a molecule's reactivity and stability, guiding experimental work. researchgate.net Such predictive modeling can accelerate the discovery and development of new applications for this compound and its derivatives. uq.edu.auunipr.it

Synergistic Research Combining Synthetic, Spectroscopic, and Biological Studies

A holistic approach that combines synthesis, spectroscopic characterization, and biological evaluation is crucial for unlocking the full potential of this compound and its derivatives. The synthesis of novel compounds derived from this compound provides new chemical entities to study. acgpubs.org Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are then essential for confirming the structures of these new molecules. acgpubs.org

Once synthesized and characterized, the biological activities of these compounds can be investigated. For example, derivatives of related acetophenones have been studied for their potential antimicrobial, antioxidant, and anti-inflammatory properties. acgpubs.orgsmolecule.com Future synergistic research will likely focus on designing and synthesizing novel this compound derivatives and then systematically evaluating their biological activities. This integrated approach, where computational predictions guide synthesis, and spectroscopic analysis confirms structure before biological testing, will be instrumental in discovering new pharmaceutical and therapeutic applications for this versatile chemical scaffold. journalijar.comacs.orgresearchgate.net

Q & A

Q. What are the key structural and physicochemical properties of 4'-Ethoxyacetophenone critical for experimental design?

The compound has the molecular formula C₁₀H₁₂O₂ , a molecular weight of 164.20 g/mol , and an IUPAC name 1-(4-ethoxyphenyl)ethanone. Key properties include a melting point range of 35–39°C and a boiling point of 269°C , which influence solubility and reaction conditions. Structural verification via NMR or GC-MS is essential to confirm purity, as impurities (e.g., residual solvents) may interfere with reactivity .